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Compound of Interest

Compound Name: AA 193

Cat. No.: B10782562 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and

biological activity of the potent uricosuric agent, AA-193. The information is curated for

professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction
AA-193, chemically known as 5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-benzisoxazole-7-

carboxylic acid, is a novel compound identified for its significant uricosuric properties. It

selectively inhibits the reabsorption of uric acid in the renal proximal tubules, making it a

promising candidate for the treatment of hyperuricemia and gout. Unlike some other uricosuric

agents, AA-193 has been shown to have a high affinity for the urate reabsorption system with

less effect on the secretion of other organic acids.[1]

Physicochemical Properties
A summary of the key physicochemical properties of AA-193 is presented in the table below.
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Property Value

Chemical Name
5-chloro-7,8-dihydro-3-phenylfuro[2,3-g]-1,2-

benzisoxazole-7-carboxylic acid

Molecular Formula C₁₆H₁₀ClNO₄

Molecular Weight 329.7 g/mol

Appearance White crystalline solid

Melting Point 248-250 °C

Solubility Soluble in DMSO and DMF

Synthesis of AA-193
The synthesis of AA-193 is a multi-step process involving the formation of a benzisoxazole core

followed by the construction of the fused furo-carboxylic acid ring system. While a detailed,

step-by-step protocol from a single source is not publicly available, a general synthetic

approach can be inferred from the literature on related furo[2,3-g]-1,2-benzisoxazole

derivatives. The key publication, "Studies on uricosuric diuretics. II. Substituted 7,8-

dihydrofuro[2,3-g]-1,2-benzisoxazole-7-carboxylic acids and 7,8-dihydrofuro[2,3-

g]benzoxazole-7-carboxylic acids," outlines the synthesis of a series of these compounds,

including AA-193.

A plausible synthetic workflow is outlined below.
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Caption: A potential synthetic workflow for AA-193.

Experimental Protocol (Postulated)
The following is a postulated experimental protocol based on general synthetic methods for

similar compounds.
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Step 1: Synthesis of 6-acetyl-5-chloro-3-phenyl-1,2-benzisoxazole

A substituted 2-hydroxyacetophenone is reacted with hydroxylamine hydrochloride in the

presence of a base to form the corresponding oxime.

The oxime is then cyclized to the benzisoxazole core, for example, by treatment with a

dehydrating agent like acetic anhydride.

Step 2: Allylation of the Benzisoxazole Intermediate

The acetyl group of the benzisoxazole intermediate is converted to a vinyl ether, which then

undergoes a Claisen rearrangement upon heating to introduce an allyl group at the 7-

position.

Step 3: Oxidative Cyclization to the Furan Ring

The allyl group is oxidized and cyclized to form the dihydrofuran ring. This can be achieved

using reagents like osmium tetroxide followed by an oxidative cleavage reagent.

Step 4: Formation of the Carboxylic Acid

The resulting aldehyde or a related functional group on the furan ring is oxidized to the

carboxylic acid to yield AA-193.

Characterization of AA-193
Comprehensive characterization is essential to confirm the identity and purity of the

synthesized AA-193. The following are the expected analytical techniques and potential data.
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Analytical Technique Expected Data

¹H NMR

Signals corresponding to the aromatic protons

of the phenyl and benzisoxazole rings, the

methylene and methine protons of the

dihydrofuran ring, and the carboxylic acid

proton.

¹³C NMR

Resonances for all 16 carbon atoms in the

molecule, including the carbonyl carbon of the

carboxylic acid.

Mass Spectrometry (MS)
A molecular ion peak corresponding to the exact

mass of AA-193 (m/z [M+H]⁺ ≈ 330.03).

High-Performance Liquid Chromatography

(HPLC)

A single major peak indicating the purity of the

compound.

Elemental Analysis

Percentages of Carbon, Hydrogen, Nitrogen,

and Chlorine consistent with the molecular

formula C₁₆H₁₀ClNO₄.

Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve a small amount of AA-193 in a suitable deuterated solvent (e.g., DMSO-

d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Data Interpretation: Analyze the chemical shifts, coupling constants, and integration to

confirm the structure of the molecule.

Mass Spectrometry (MS)

Protocol: Prepare a dilute solution of AA-193 in a suitable solvent (e.g., methanol or

acetonitrile). Analyze using electrospray ionization (ESI) in positive ion mode.

Data Interpretation: Identify the molecular ion peak and compare it with the calculated exact

mass.
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High-Performance Liquid Chromatography (HPLC)

Protocol:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Data Interpretation: Assess the purity of the sample by the percentage area of the main

peak.

Biological Activity and Mechanism of Action
AA-193 is a potent uricosuric agent that acts by inhibiting the reabsorption of uric acid in the

kidneys.

Uricosuric Activity
Studies in animal models have demonstrated the dose-dependent uricosuric activity of AA-193.

Intravenous administration in rats showed a significant increase in the fractional excretion of

urate at doses ranging from 0.1 to 10 mg/kg.[1]

Dose (mg/kg, i.v. in rats)
Increase in Fractional Excretion of Urate
(FEurate)

0.1 Significant increase

1 Dose-dependent increase

10 Further dose-dependent increase

Mechanism of Action: Signaling Pathway
The primary mechanism of action of AA-193 is the inhibition of urate transporters in the apical

membrane of the proximal tubule cells in the kidney. This prevents the reabsorption of uric acid
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from the glomerular filtrate back into the bloodstream, leading to increased uric acid excretion

in the urine. The key transporter targeted is believed to be URAT1 (SLC22A12).
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Caption: Inhibition of renal urate reabsorption by AA-193.

Conclusion
AA-193 is a promising uricosuric agent with a selective mechanism of action. This guide

provides a foundational understanding of its synthesis, characterization, and biological activity.

Further research and development are warranted to fully elucidate its therapeutic potential for

the management of hyperuricemia and gout. The provided protocols and data serve as a

valuable resource for scientists and researchers working on this and related compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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